(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide
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Overview
Description
(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, an oxolane ring, a fluorophenyl group, and a methylprop-2-enamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.
Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the methylprop-2-enamide moiety: This step may involve condensation reactions with suitable amide precursors.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-chlorophenyl)-2-methylprop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.
(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-bromophenyl)-2-methylprop-2-enamide: Similar structure but with a bromine atom instead of a fluorine atom.
(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-methylphenyl)-2-methylprop-2-enamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(Z)-N-[cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11(8-12-2-4-14(17)5-3-12)16(20)19-15(9-18)13-6-7-21-10-13/h2-5,8,13,15H,6-7,10H2,1H3,(H,19,20)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQYTPUEXPMRC-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NC(C#N)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)F)/C(=O)NC(C#N)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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